molecular formula C12H16N2O B1334198 1-(2-Methyl-benzoyl)-piperazine CAS No. 775579-10-7

1-(2-Methyl-benzoyl)-piperazine

Cat. No. B1334198
M. Wt: 204.27 g/mol
InChI Key: UWLVXFDJDRTPDH-UHFFFAOYSA-N
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Description

The compound "1-(2-Methyl-benzoyl)-piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, and modifications on the piperazine ring can lead to compounds with significant biological properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 1-benzhydryl-4-methanesulfonyl-piperazine, where 1-benzhydryl-piperazine is reacted with methyl sulfonyl chloride . Similarly, the synthesis of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine involves a multi-step process starting with a modified Claisen ester condensation . The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to piperazine derivatives, also demonstrates the importance of substituents on the nitrogen atom for biological activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine shows the piperazine ring in a chair conformation with a distorted tetrahedral geometry around the sulfur atom . The structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate reveals a nearly planar benzimidazole ring and a chair conformation of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including acylation and alkylation, to yield compounds with potential pharmacological activities. The design and synthesis of novel C2-symmetric chiral piperazines, for example, involve benzoylation reactions to produce optically active monobenzoates . The Mannich reaction is another example, used to synthesize novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the hydrochlorides of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines were prepared to test their activity against schistosomiasis, indicating the importance of salt formation in enhancing solubility and bioavailability .

Scientific Research Applications

Anti-Inflammatory Applications

  • Synthesis and Anti-Inflammatory Activity : A compound structurally similar to 1-(2-Methyl-benzoyl)-piperazine demonstrated significant anti-inflammatory activity, as evident in both in-vitro and in-vivo studies. This research highlights the potential of such compounds in developing anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Pharmacological and Biochemical Applications

  • Inhibitors of Phospholipase A2 : Piperazine derivatives, including those similar to 1-(2-Methyl-benzoyl)-piperazine, have been identified as potent inhibitors of Group I and II secreted phospholipase A2, which are enzymes linked to inflammatory processes. This suggests their use in treating conditions associated with phospholipase A2 activity (Binisti et al., 2001).

  • Asymmetric Acylation Catalysts : Compounds derived from 1-(2-Methyl-benzoyl)-piperazine have been used as catalysts in the asymmetric acylation of diols, which is a significant process in organic synthesis and pharmaceutical development (Nakamura et al., 2006).

  • Antidiabetic Properties : Piperazine derivatives have shown potential as antidiabetic compounds, demonstrating an increase in insulin secretion and improvement in glucose tolerance in diabetic models, without significant side effects (Bihan et al., 1999).

Antibacterial and Anticancer Applications

  • Antibacterial and MurB Inhibitors : Novel piperazine derivatives have shown effective antibacterial activities against various strains, including MRSA and VRE. These compounds also displayed potent biofilm inhibition and targeted the MurB enzyme, essential in bacterial cell wall synthesis (Mekky & Sanad, 2020).

  • Binding with Bovine Serum Albumin (BSA) : Piperazine derivatives exhibited significant binding with BSA, a critical factor in understanding drug pharmacokinetics and their anticancer properties (Karthikeyan et al., 2015).

  • Cancer Cell Cytotoxicity : Certain 1-(4-Substitutedbenzoyl)-piperazine derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents (Yarim et al., 2012).

Future Directions

The future directions for research on “1-(2-Methyl-benzoyl)-piperazine” would depend on its biological activity and potential applications. Piperazine derivatives are a rich field of study in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activities .

properties

IUPAC Name

(2-methylphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLVXFDJDRTPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375164
Record name 1-(2-Methyl-benzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-benzoyl)-piperazine

CAS RN

775579-10-7
Record name (2-Methylphenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775579-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-benzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 775579-10-7
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